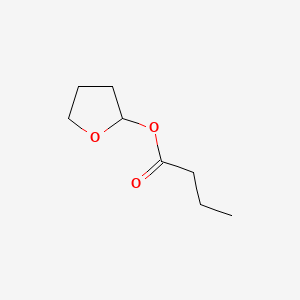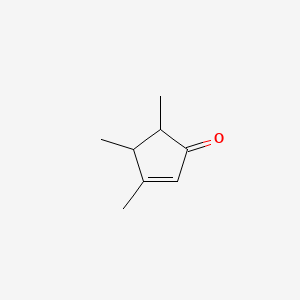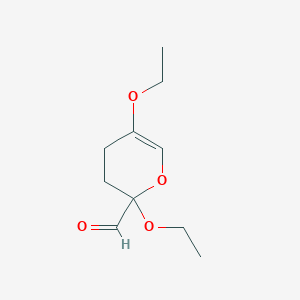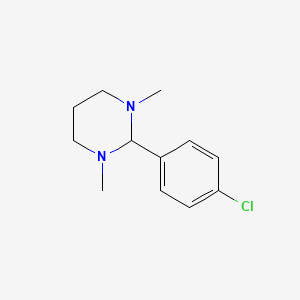![molecular formula C9H11N3O3 B14631293 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a dihydroxyphenyl group and an ethylideneamino group attached to a urea moiety. Schiff bases are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea typically involves the condensation reaction between 2,4-dihydroxyacetophenone and urea in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:
Condensation Reaction: 2,4-dihydroxyacetophenone reacts with urea in the presence of an acid catalyst (e.g., hydrochloric acid) under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides); typically carried out in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of various chemical intermediates.
作用機序
The mechanism of action of [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of hydroxyl groups allows the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
類似化合物との比較
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea can be compared with other similar Schiff bases and urea derivatives:
Schiff Bases: Compounds such as (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one share similar structural features and chemical properties.
Urea Derivatives: Compounds like 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone also exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O3/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+ |
InChIキー |
YHACJTKNCIDVFR-VZUCSPMQSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/C1=C(C=C(C=C1)O)O |
正規SMILES |
CC(=NNC(=O)N)C1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


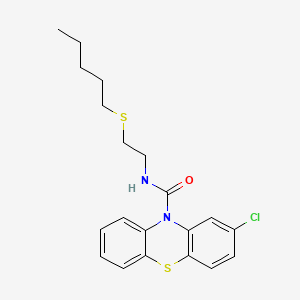
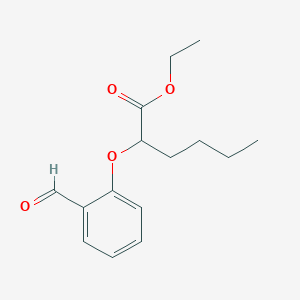
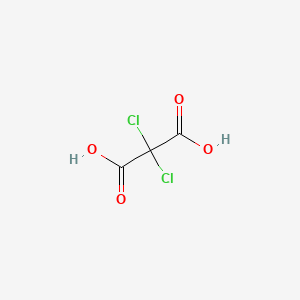
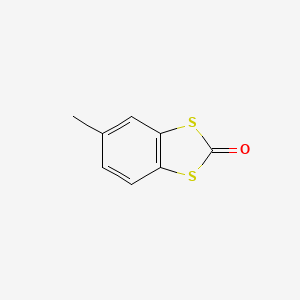
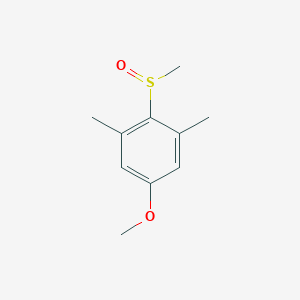

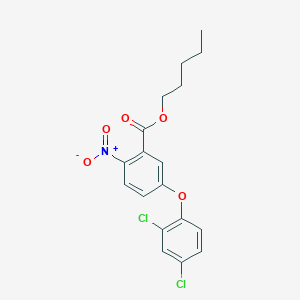
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)


